N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15330833
Molecular Formula: C15H13N3O3S2
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O3S2 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O3S2/c1-3-22-15-18-17-14(23-15)16-13(20)12-7-10(19)9-6-8(2)4-5-11(9)21-12/h4-7H,3H2,1-2H3,(H,16,17,20) |
| Standard InChI Key | WYDLFKSWLPBZHQ-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
Introduction
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound featuring both a thiadiazole ring and a chromene moiety. Its molecular formula is C15H13N3O3S2, with a molecular weight of approximately 347.4 g/mol. This compound is of significant interest in medicinal chemistry due to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, often using solvents like ethanol or methanol and catalysts such as triethylamine. Industrial production would likely involve scaling up laboratory procedures to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions:
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Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
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Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohols using reducing agents like sodium borohydride.
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Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | Nucleophiles like amines | Various substituted derivatives |
Biological Activities
Recent studies have highlighted the compound's significant biological activities:
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Anticancer Properties: It exhibits notable growth inhibition rates against various cancer cell lines, inducing apoptosis in cancer cells.
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Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
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Anti-inflammatory Effects: In silico studies indicate it may act as an inhibitor of 5-lipoxygenase, positioning it for further exploration in treating inflammatory diseases.
| Biological Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Potential inhibitor of 5-lipoxygenase |
Research Findings and Applications
Several studies have demonstrated the efficacy of this compound in various biological assays. Its unique combination of functional groups makes it a valuable target for research and development in medicinal chemistry.
| Study Type | Findings |
|---|---|
| In Vitro Assays | Demonstrated anticancer and antimicrobial activities |
| In Silico Studies | Suggested anti-inflammatory potential |
| Cytotoxicity Assays | Induced apoptosis in tumor cell lines without causing cell cycle arrest |
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